[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride
Description
[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride is a synthetic organic compound featuring a phenyl ring substituted with a 1,3-oxazole heterocycle at the 3-position and a methanamine group. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Oxazole rings are known for their aromatic stability and ability to participate in hydrogen bonding, which can influence binding affinity in biological systems .
Properties
IUPAC Name |
[3-(1,3-oxazol-5-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEJXHNADKMITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CO2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, leading to the formation of the oxazole ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the phenyl ring or the oxazole ring. These derivatives are of interest for their potential biological activities .
Scientific Research Applications
Chemistry
In chemistry, [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the treatment of various diseases, including infections and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also used in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with five analogs:
Key Observations :
- Substituent Effects: Ethyl (C₆ compound) and methoxy groups (C₁₁ compound) impact lipophilicity and solubility.
- Salt Forms: Dihydrochloride salts (Target, ST-5170, piperidine analog) generally exhibit higher aqueous solubility than mono-hydrochloride salts, critical for bioavailability .
Biological Activity
[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features that contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential neurological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring and a phenyl group, which are known to influence its pharmacological properties. The oxazole moiety is particularly significant for its role in biological interactions, while the methanamine group may enhance reactivity with biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Pefloxacin | 0.5 |
| Escherichia coli | 32 | Ciprofloxacin | 2 |
| Klebsiella pneumoniae | 64 | Amoxicillin | 4 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound's activity is comparable to established antibiotics, though further studies are necessary to elucidate its full potential.
Anticancer Properties
Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action appears to involve interference with cellular processes such as DNA replication and apoptosis induction.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., MCF-7 and U-937), the compound demonstrated significant antiproliferative activity:
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Doxorubicin | 0.5 |
| U-937 (Leukemia) | 20 | Vincristine | 1 |
The IC50 values indicate that while the compound shows activity against these cell lines, it is less potent than traditional chemotherapeutic agents.
The proposed mechanism of action includes binding to specific enzymes or receptors, modulating their activity. This interaction may disrupt critical cellular pathways involved in proliferation and survival.
Comparative Analysis with Similar Compounds
When compared to similar compounds such as other oxazole derivatives, this compound exhibits unique properties due to its specific substitution pattern.
Table 3: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| [3-(1,3-Oxazol-5-yl)phenyl]methanamine | Moderate | Significant |
| [4-(1,3-Oxazol-5-yl)phenyl]methanamine | High | Moderate |
| [2-(1,3-Oxazol-4-yl)phenyl]methanamine | Low | High |
Q & A
Q. What are the standard synthetic routes for [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride, and how is reaction progress monitored?
The synthesis typically involves multi-step organic reactions, including cyclization of oxazole rings and subsequent amine functionalization. Key steps include:
- Oxazole ring formation : Cyclocondensation of precursors like nitriles or amides with aldehydes under controlled pH and temperature .
- Amine functionalization : Reductive amination or nucleophilic substitution to introduce the methanamine group . Reaction progress is monitored via thin-layer chromatography (TLC) for intermediate purity and NMR spectroscopy (e.g., H, C) for structural confirmation .
Q. How is the structural integrity of this compound validated?
Methodological validation includes:
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for research-grade material) .
- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
- X-ray crystallography (if single crystals are obtainable): To resolve 3D conformation and hydrogen bonding interactions .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salts .
- Storage : In airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the oxazole ring) influence biological activity?
Comparative studies on analogs reveal:
- Electron-withdrawing groups (e.g., trifluoromethyl in ): Enhance metabolic stability but may reduce solubility .
- Aromatic substituents (e.g., fluorophenyl in ): Improve target binding via π-stacking interactions with proteins . Methodological approach : Synthesize derivatives, then evaluate in vitro activity (e.g., IC assays) and pharmacokinetic properties (e.g., LogP measurements) .
Q. How can contradictory data on substituent effects in SAR studies be resolved?
Contradictions often arise from differences in:
- Assay conditions (e.g., pH, temperature) affecting ionization states .
- Target specificity (e.g., enzyme vs. receptor binding) . Resolution strategies :
- Standardized protocols : Use identical buffer systems and cell lines for comparisons.
- Computational docking : To predict binding modes and identify steric/electronic conflicts .
Q. What experimental techniques elucidate the compound’s mechanism of action in enzyme inhibition?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to purified enzymes .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters .
- Mutagenesis studies : Identify critical amino acids in the enzyme’s active site .
Q. How can computational modeling optimize this compound’s pharmacokinetic profile?
- Molecular dynamics simulations : Predict solubility and membrane permeability based on LogP and polar surface area .
- ADMET prediction tools : Estimate toxicity risks (e.g., Ames test predictions) .
- Docking studies : Prioritize derivatives with improved binding energy scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
